tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.
Formation of Intermediate Compounds: The piperidine ring is functionalized through a series of reactions, including acylation and esterification, to introduce the necessary functional groups.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target compound. This step often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include:
Reaction Scale-Up: Ensuring that the reactions can be scaled up without compromising yield or purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Concerns: Implementing measures to handle hazardous reagents and by-products safely.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modification, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of products with specific properties and applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly valuable for certain synthetic applications and potential pharmacological uses.
Properties
Molecular Formula |
C22H30N2O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-22(2,3)30-21(27)24-12-8-11-17(14-24)13-18(19(25)28-4)23-20(26)29-15-16-9-6-5-7-10-16/h5-7,9-10,13,17H,8,11-12,14-15H2,1-4H3,(H,23,26)/b18-13+ |
InChI Key |
NRYCEDLIBBREMO-QGOAFFKASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C(\C(=O)OC)/NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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